Cas no 2287284-04-0 (4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid)

4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid is a specialized building block in peptide synthesis and medicinal chemistry. Its key structural features include a cyclopropyl group for enhanced conformational rigidity and a thiophene-carboxylic acid moiety, which contributes to its utility in designing bioactive compounds. The Fmoc-protected amine ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for selective deprotection under mild basic conditions. This compound is particularly valuable in the development of peptidomimetics and heterocyclic scaffolds, offering precise control over molecular architecture. Its stability and reactivity make it suitable for applications in drug discovery and materials science.
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid structure
2287284-04-0 structure
Product name:4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid
CAS No:2287284-04-0
MF:C23H19NO4S
MW:405.46626496315
CID:6245067
PubChem ID:165737564

4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2287284-04-0
    • EN300-6737534
    • 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid
    • Inchi: 1S/C23H19NO4S/c25-22(26)20-19(13-9-10-13)12-29-21(20)24-23(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,24,27)(H,25,26)
    • InChI Key: YJFABJMVVSRJNR-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)O)C(=C1)C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 405.10347926g/mol
  • Monoisotopic Mass: 405.10347926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 616
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 104Ų

4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6737534-0.1g
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid
2287284-04-0
0.1g
$2762.0 2023-05-30
Enamine
EN300-6737534-0.5g
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid
2287284-04-0
0.5g
$3014.0 2023-05-30
Enamine
EN300-6737534-2.5g
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid
2287284-04-0
2.5g
$6155.0 2023-05-30
Enamine
EN300-6737534-5.0g
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid
2287284-04-0
5g
$9107.0 2023-05-30
Enamine
EN300-6737534-10.0g
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid
2287284-04-0
10g
$13504.0 2023-05-30
Enamine
EN300-6737534-0.25g
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid
2287284-04-0
0.25g
$2889.0 2023-05-30
Enamine
EN300-6737534-1.0g
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid
2287284-04-0
1g
$3139.0 2023-05-30
Enamine
EN300-6737534-0.05g
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid
2287284-04-0
0.05g
$2637.0 2023-05-30

4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid Related Literature

Additional information on 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid

4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid: Structural Features and Emerging Applications in Chemical Biology

4-cyclopropyl-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}thiophene-3-carboxylic acid (CAS No. 2287284-04-0) represents a structurally complex organic compound with a unique combination of heterocyclic and functionalized motifs. The molecule integrates a thiophene core, a cyclopropyl substituent, and a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group, making it a valuable intermediate in medicinal chemistry and materials science. Recent studies highlight its potential as a scaffold for drug discovery, particularly in the development of small-molecule inhibitors targeting protein-protein interactions.

The thiophene ring system, characterized by its five-membered aromatic structure with sulfur incorporation, provides electronic and steric properties that enhance molecular recognition in biological systems. When combined with the cyclopropyl group, which introduces angular strain and rigidity, the compound exhibits distinct conformational preferences. This structural feature has been leveraged in recent research to design compounds with improved metabolic stability and binding affinity for G-protein coupled receptors (GPCRs).

The presence of the Fmoc protecting group is particularly significant in synthetic methodology. As a widely used photolabile protecting group in solid-phase peptide synthesis (SPPS), Fmoc enables precise control over deprotection steps under UV irradiation. Recent advancements have demonstrated the utility of this functionality in developing light-responsive biomaterials and stimuli-sensitive drug delivery systems. The integration of Fmoc into thiophene-based frameworks opens new avenues for creating photoactivatable probes for live-cell imaging.

In the context of chemical biology, compounds containing both thienoic acid moieties and cyclopropane rings have shown promise as modulators of enzyme activity. A 2023 study published in JACS Au reported that similar structures exhibited selective inhibition of histone deacetylases (HDACs), with IC50 values below 1 μM against HDAC6 isoforms. The rigidification effect from the cyclopropyl substitution was found to enhance hydrophobic interactions within the enzyme's active site pocket.

The synthesis pathway for this compound typically involves multi-step strategies starting from substituted thiophenes. Key transformations include the formation of the cyclopropyl-substituted thiophene core through transition-metal-catalyzed cross-coupling reactions, followed by selective oxidation to introduce the carboxylic acid functionality. Recent improvements using palladium(0)-catalyzed C-H activation methods have reduced reaction times by 40% while maintaining high diastereoselectivity.

In materials science applications, derivatives of this compound have demonstrated tunable electronic properties due to the conjugation between thiophene rings and aromatic substituents. When incorporated into polymer backbones, these structures exhibit enhanced charge carrier mobility, making them candidates for organic photovoltaics (OPVs). A 2024 study from Nature Energy reported power conversion efficiencies exceeding 15% using similar thienoic acid-based polymers in bulk heterojunction solar cells.

The amino functionality protected by Fmoc offers additional synthetic versatility. Through nucleophilic substitution reactions, this group can be selectively removed or replaced with other bioactive moieties while preserving the integrity of other functional groups. This property has been exploited in click chemistry approaches to construct complex molecular architectures with controlled spatial organization.

In drug discovery pipelines, compounds bearing both thiophene rings and cyclopropane moieties are being explored as antiviral agents. A preclinical study published in Antimicrobial Agents and Chemotherapy demonstrated that analogs with similar structural elements showed potent activity against SARS-CoV-2 variants, including Omicron BA.5 sublineages. The rigid framework appears to confer resistance to proteolytic degradation while maintaining favorable pharmacokinetic profiles.

The combination of multiple pharmacophoric elements in this molecule aligns with modern drug design principles emphasizing scaffold diversity and multitarget activity. Computational studies using molecular docking simulations have identified potential binding modes against several disease-relevant targets including kinases and ion channels, suggesting broad therapeutic applicability when appropriately functionalized.

In analytical chemistry contexts, this compound serves as an important reference standard for chromatographic methods development. Its distinct UV absorption characteristics (λmax=315 nm) combined with good solubility profiles make it suitable for high-performance liquid chromatography (HPLC) analysis under gradient elution conditions using C18 columns.

Ongoing research is focused on expanding the chemical space around this scaffold through systematic variation of substituents on both the thiophene ring and cyclopropane moiety. Current efforts include introducing electron-withdrawing groups at position 5 of the thiophene ring to modulate redox properties while maintaining structural rigidity through strategic bond formations.

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